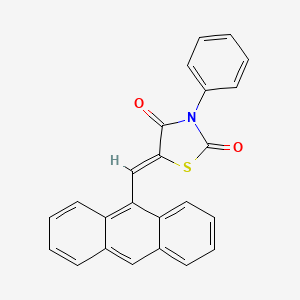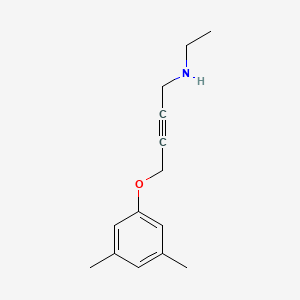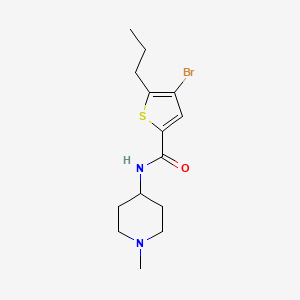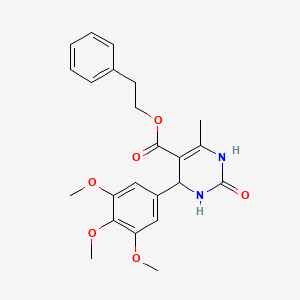
5-(9-anthrylmethylene)-3-phenyl-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(9-anthrylmethylene)-3-phenyl-1,3-thiazolidine-2,4-dione, also known as ATZD, is a synthetic compound that belongs to the group of thiazolidinediones. It has been extensively studied for its potential applications in the field of medicinal chemistry, especially as an anti-cancer agent.
Mechanism of Action
The exact mechanism of action of 5-(9-anthrylmethylene)-3-phenyl-1,3-thiazolidine-2,4-dione is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of DNA synthesis, the induction of oxidative stress, and the modulation of cell signaling pathways.
Biochemical and physiological effects:
5-(9-anthrylmethylene)-3-phenyl-1,3-thiazolidine-2,4-dione has been shown to induce the activation of caspases, which are enzymes involved in the process of apoptosis. It has also been found to increase the production of reactive oxygen species, which can lead to cell death. Additionally, 5-(9-anthrylmethylene)-3-phenyl-1,3-thiazolidine-2,4-dione has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammation and cell survival.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-(9-anthrylmethylene)-3-phenyl-1,3-thiazolidine-2,4-dione in lab experiments is its ability to induce apoptosis in cancer cells, which makes it a promising candidate for the development of anti-cancer drugs. However, one of the limitations of using 5-(9-anthrylmethylene)-3-phenyl-1,3-thiazolidine-2,4-dione is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
1. Development of more efficient synthesis methods for 5-(9-anthrylmethylene)-3-phenyl-1,3-thiazolidine-2,4-dione
2. Investigation of the potential of 5-(9-anthrylmethylene)-3-phenyl-1,3-thiazolidine-2,4-dione as a treatment for other diseases, such as Alzheimer's and Parkinson's disease
3. Development of more potent and selective analogs of 5-(9-anthrylmethylene)-3-phenyl-1,3-thiazolidine-2,4-dione
4. Investigation of the mechanism of action of 5-(9-anthrylmethylene)-3-phenyl-1,3-thiazolidine-2,4-dione at the molecular level
5. Investigation of the potential of 5-(9-anthrylmethylene)-3-phenyl-1,3-thiazolidine-2,4-dione as a combination therapy with other anti-cancer agents.
Synthesis Methods
5-(9-anthrylmethylene)-3-phenyl-1,3-thiazolidine-2,4-dione can be synthesized through a multistep process involving the reaction of anthraldehyde with thiourea, followed by the reaction with chloroacetic acid and sodium hydroxide. The final product is obtained after purification and recrystallization.
Scientific Research Applications
5-(9-anthrylmethylene)-3-phenyl-1,3-thiazolidine-2,4-dione has been found to exhibit potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, prostate, and colon cancer cells. It has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
properties
IUPAC Name |
(5Z)-5-(anthracen-9-ylmethylidene)-3-phenyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15NO2S/c26-23-22(28-24(27)25(23)18-10-2-1-3-11-18)15-21-19-12-6-4-8-16(19)14-17-9-5-7-13-20(17)21/h1-15H/b22-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNJRNLGIOHFME-JCMHNJIXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=C4C=CC=CC4=CC5=CC=CC=C53)SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=C4C=CC=CC4=CC5=CC=CC=C53)/SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(anthracen-9-ylmethylidene)-3-phenyl-1,3-thiazolidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-N'-{2-[4-(3-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4937531.png)

![4-[(4,4-dimethyl-2,6-dioxocyclohexyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-2-methoxyphenyl acetate](/img/structure/B4937541.png)
![N-(2-chlorobenzyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4937564.png)
![N~2~-(2,3-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4937570.png)
![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B4937578.png)
![3-[2-(6,6-dimethyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)hydrazino]propanoic acid](/img/structure/B4937580.png)

![2-ethyl-5,6-diphenyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B4937600.png)

![ethyl 3-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4937625.png)
![5-(3,4-dimethoxybenzylidene)-1-{4-[(4-methylbenzyl)oxy]phenyl}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4937633.png)
![N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide](/img/structure/B4937648.png)
![N-(3-chlorophenyl)-4-{[3-(4-morpholinyl)propyl]amino}-3-nitrobenzamide](/img/structure/B4937662.png)